molecular formula C15H13N3O2S B11982056 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate CAS No. 302909-01-9

4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11982056
CAS No.: 302909-01-9
M. Wt: 299.3 g/mol
InChI Key: AFHBVRICOZFQRK-LICLKQGHSA-N
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Preparation Methods

The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The aminocarbothioyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

  • 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
  • 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-butyoxybenzoate

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical properties and applications .

Properties

CAS No.

302909-01-9

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C15H13N3O2S/c16-15(21)18-17-10-11-6-8-13(9-7-11)20-14(19)12-4-2-1-3-5-12/h1-10H,(H3,16,18,21)/b17-10+

InChI Key

AFHBVRICOZFQRK-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N

Origin of Product

United States

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